molecular formula C6H10N2O3 B2646897 4-(2-Nitroethenyl)morpholine CAS No. 18169-20-5

4-(2-Nitroethenyl)morpholine

Cat. No. B2646897
CAS RN: 18169-20-5
M. Wt: 158.157
InChI Key: RMFYRMWFMLPCQK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of morpholines has been a subject of interest due to their widespread availability in natural products and biologically relevant compounds . They are generally synthesized from 1,2-amino alcohols and related compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .


Chemical Reactions Analysis

The chemical reactions involving morpholines have been studied extensively. They are generally synthesized from 1,2-amino alcohols and related compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .

Scientific Research Applications

Synthesis and Pharmacological Evaluation

4-(2-Nitroethenyl)morpholine and its derivatives have been synthesized and evaluated for various pharmacological properties. For instance, Schiff bases of 4-(2-aminophenyl)morpholines have shown significant analgesic, anti-inflammatory, and antimicrobial activities, suggesting their potential in therapeutic applications (Panneerselvam, Priya, Kumar, & Saravanan, 2009).

Medicinal Chemistry

Morpholines with 2,2,4-substitution patterns exhibit a range of biological activities, including sympathomimetic, analgesic, antioxidant, anti-inflammatory, and anti-dyslipidemic properties. These compounds, synthesized via a reaction with 2-aminoethanol, have structural requirements for sympathomimetic amines and show potential in drug development (Rekka & Kourounakis, 2010).

Antimicrobial Properties

4-(Phenylsulfonyl) morpholine, a related compound, has been studied for its antimicrobial and modulating activity against standard and multi-resistant strains of various bacteria and fungi. This study underlines the potential of morpholine derivatives in combating drug-resistant infections (Oliveira et al., 2015).

Chemical Synthesis and Characterization

Morpholine derivatives have been the subject of experimental and theoretical studies focusing on their synthesis and characterization. These studies provide insights into the chemical properties and potential applications of such compounds in various fields, including pharmaceuticals (Montecinos et al., 2017).

Safety and Hazards

The safety data sheet for a similar compound, “4-(2-Aminoethyl)morpholine”, mentions that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, causes skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

properties

IUPAC Name

4-[(E)-2-nitroethenyl]morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O3/c9-8(10)2-1-7-3-5-11-6-4-7/h1-2H,3-6H2/b2-1+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMFYRMWFMLPCQK-OWOJBTEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C=C[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1/C=C/[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Nitroethenyl)morpholine

CAS RN

101419-83-4
Record name 4-[(E)-2-nitroethenyl]morpholine
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